![molecular formula C29H19N3O3S B11523497 2-(3-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11523497.png)
2-(3-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a thiazole ring, a phenoxyphenyl group, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced to the thiazole ring.
Formation of the Isoindole-Dione Moiety: The final step involves the cyclization of a phthalic anhydride derivative with an amine to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antiproliferative activity against cancer cell lines.
Aminopyrimidine Aldehydes and Ketones: These compounds are used as precursors in the synthesis of fused pyrimidines, which have various biological activities.
Uniqueness
What sets 2-(3-{2-[(4-PHENOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of structural features, which confer a distinct set of chemical reactivities and potential applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive compound make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C29H19N3O3S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[3-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H19N3O3S/c33-27-24-11-4-5-12-25(24)28(34)32(27)21-8-6-7-19(17-21)26-18-36-29(31-26)30-20-13-15-23(16-14-20)35-22-9-2-1-3-10-22/h1-18H,(H,30,31) |
InChI Key |
QSGJGDFFYTVWCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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